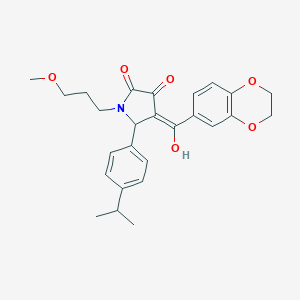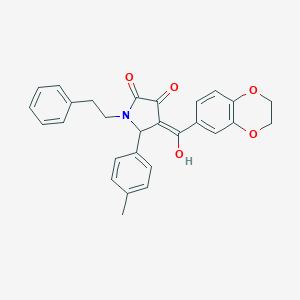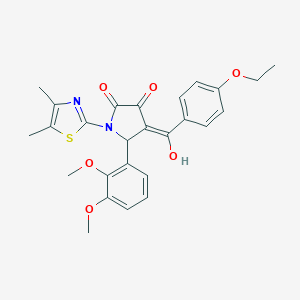
5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community. It is a synthetic compound that has various applications in scientific research.
作用机制
The mechanism of action of 5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in preclinical studies. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and has a long shelf life. However, it has some limitations, including its high cost and limited solubility in aqueous solutions.
未来方向
There are several future directions for the research on 5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate its mechanism of action and its effects on different biochemical pathways. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases. Additionally, there is a need for more studies to evaluate its safety and toxicity in humans. Finally, there is a need for the development of more efficient synthesis methods to reduce its cost and increase its availability for research purposes.
Conclusion:
In conclusion, 5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has various applications in scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in preclinical studies. Its mechanism of action involves the inhibition of COX-2 activity and the production of prostaglandins. It has several advantages for lab experiments, including its stability and ease of synthesis, but also has some limitations, including its high cost and limited solubility. There are several future directions for research on this compound, including further investigation of its mechanism of action, exploration of its potential as a therapeutic agent, and evaluation of its safety and toxicity in humans.
合成方法
The synthesis of 5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process. The starting materials include 3,4-dichloroaniline, 4-fluorobenzoic acid, 5-methyl-3-isoxazolecarboxylic acid, and 2,4-pentanedione. The reaction involves the formation of an intermediate product, which is then treated with hydrochloric acid to obtain the final product.
科学研究应用
5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has various applications in scientific research. It is commonly used as a reference compound in drug discovery and development. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in preclinical studies. It has also been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
产品名称 |
5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C21H13Cl2FN2O4 |
分子量 |
447.2 g/mol |
IUPAC 名称 |
(4E)-5-(3,4-dichlorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H13Cl2FN2O4/c1-10-8-16(25-30-10)26-18(12-4-7-14(22)15(23)9-12)17(20(28)21(26)29)19(27)11-2-5-13(24)6-3-11/h2-9,18,27H,1H3/b19-17+ |
InChI 键 |
SRBWSVMELFJEJV-HTXNQAPBSA-N |
手性 SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC(=C(C=C4)Cl)Cl |
SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC(=C(C=C4)Cl)Cl |
规范 SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC(=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(E)-{1-[2-(diethylammonio)ethyl]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(2,3-dihydro-1,4-benzodioxin-6-yl)methanolate](/img/structure/B266688.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266689.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl[4,5-dioxo-2-(3-propoxyphenyl)-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene]methanolate](/img/structure/B266690.png)

![5-[4-(allyloxy)phenyl]-1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266693.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266695.png)
![1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266700.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266702.png)

![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266707.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266708.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266711.png)